molecular formula C12H14O4 B473426 Methyl 2-butanoyloxybenzoate CAS No. 40523-61-3

Methyl 2-butanoyloxybenzoate

Cat. No.: B473426
CAS No.: 40523-61-3
M. Wt: 222.24g/mol
InChI Key: TYFUSHVPRYRNFF-UHFFFAOYSA-N
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Description

Methyl 2-butanoyloxybenzoate is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position of the benzoic acid moiety is substituted with a butanoyloxy (CH₃CH₂CH₂COO−) group, and the carboxylic acid is esterified with methanol.

Properties

CAS No.

40523-61-3

Molecular Formula

C12H14O4

Molecular Weight

222.24g/mol

IUPAC Name

methyl 2-butanoyloxybenzoate

InChI

InChI=1S/C12H14O4/c1-3-6-11(13)16-10-8-5-4-7-9(10)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

TYFUSHVPRYRNFF-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-butanoyloxybenzoate shares functional similarities with other methyl-substituted benzoates and esters. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 2-butanoyloxy, methyl ester C₁₂H₁₄O₄ ~246.24 g/mol Potential use in polymers, fragrances
Ethyl 2-methoxybenzoate 2-methoxy, ethyl ester C₁₀H₁₂O₃ 180.20 g/mol Food additives, flavoring agents
Methyl salicylate 2-hydroxy, methyl ester C₈H₈O₃ 152.15 g/mol Pharmaceuticals, topical analgesics
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, oxo, methyl ester C₁₂H₁₃NO₄ 247.24 g/mol Intermediate in heterocyclic synthesis


Key Observations :

  • Substituent Effects: The butanoyloxy group in this compound introduces a longer alkyl chain compared to methoxy or hydroxy groups in analogs, likely reducing polarity and increasing lipophilicity. This could enhance solubility in non-polar solvents .
  • Reactivity: Unlike Methyl salicylate (with a free hydroxyl group), this compound lacks acidic protons, making it less reactive in hydrogen-bonding interactions but more stable under acidic conditions .
Physicochemical Properties

Hypothetical properties based on structural analogs:

  • Solubility: Lower solubility in water compared to Methyl salicylate due to the bulky butanoyloxy group. Likely soluble in ethanol, as observed for Ethyl 2-methoxybenzoate (20–30 g/L in ethanol) .
  • Thermal Stability : Higher thermal stability than Methyl salicylate (boiling point ~222°C) due to reduced volatility from the longer alkyl chain.

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